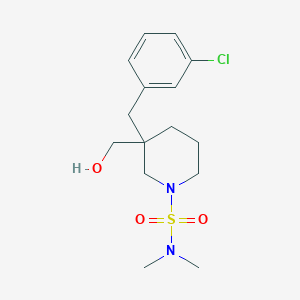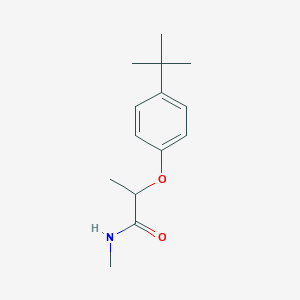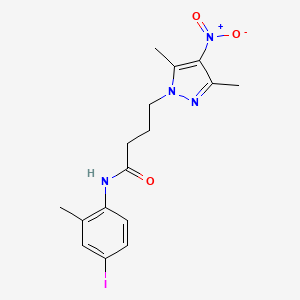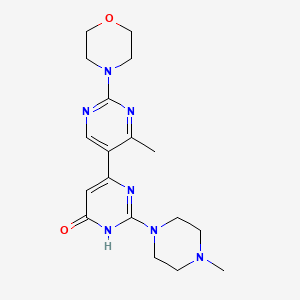![molecular formula C22H24N2O2 B6123256 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPP and is known for its unique chemical structure and properties.
作用機序
DMPP exerts its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is located in several regions of the brain, including the hippocampus, cortex, and cerebellum. DMPP has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
DMPP has been found to have several biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has also been found to modulate intracellular calcium levels and inhibit the activity of certain enzymes, including acetylcholinesterase. DMPP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
DMPP has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. DMPP has been found to have some toxicity, and its effects on other receptors and biological processes are not well understood.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the potential therapeutic applications of DMPP in the treatment of neurological disorders. Further studies are needed to better understand its mechanisms of action and its effects on other biological processes. Additionally, there is potential for the development of new compounds based on the structure of DMPP that may have improved properties and therapeutic applications.
合成法
The synthesis of DMPP involves the reaction of 3,5-dimethyl-2-hydroxybenzaldehyde with 1,2-dimethyl-4-phenylenediamine in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure DMPP. This method has been widely used in the synthesis of DMPP and has been found to be efficient and reliable.
科学的研究の応用
DMPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where DMPP has been found to be a potent and selective agonist of the sigma-1 receptor. This receptor is known to play a role in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. DMPP has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of these disorders.
特性
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-10-20-19(13-15)17(3)21(26-20)22(25)24-12-11-23(14-16(24)2)18-7-5-4-6-8-18/h4-10,13,16H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYACZOWEDCSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C3=C(O2)C=CC(=C3)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)

![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)


![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)


![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)